molecular formula C15H17ClN2O3S B2698494 (E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide CAS No. 1311996-17-4

(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide

Cat. No. B2698494
CAS RN: 1311996-17-4
M. Wt: 340.82
InChI Key: NSIBLOIIUINSLJ-UHFFFAOYSA-N
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Description

(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide is a useful research compound. Its molecular formula is C15H17ClN2O3S and its molecular weight is 340.82. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications:

Z1070758590 exhibits potential in the biomedical field due to its good biosafety and economy. Researchers have explored its use in drug delivery systems, bioimaging, and targeted therapies. The compound’s unique structure and properties make it an attractive candidate for developing innovative medical solutions .

Materials Science and Nanotechnology:

Z1070758590, as a wide band-gap semiconductor, has applications in materials science and nanotechnology. Researchers have investigated its use in fabricating ZnO-based nanomaterials. These materials can be employed in high-efficiency semiconductor photoelectronic devices, semiconductor photocatalysis, and even as diluted magnetic semiconductors .

Chemical Transformations and Organic Synthesis:

Recently, a nitrogen-deleting reagent based on Z1070758590 was developed by Prof. Levin and co-workers from the University of Chicago. This elegant method allows for “skeletal editing” of organic molecules by selectively removing nitrogen atoms. Such transformations have implications in synthetic chemistry and drug discovery .

Time Series Analysis and Mathematical Modeling:

Interestingly, there exists a mathematical model called REFII1 that utilizes a unique transformation approach. While not directly related to Z1070758590, this model demonstrates the power of innovative mathematical techniques in time series data mining. Researchers continue to explore novel ways to analyze complex data using mathematical frameworks .

Environmental Remediation and Catalysis:

Given its structural features, Z1070758590 could find applications in environmental remediation. Researchers might investigate its potential as a catalyst for pollutant degradation or as a photocatalyst for water purification. Its stability and reactivity make it an intriguing candidate for sustainable solutions .

Computational Chemistry and Molecular Modeling:

Z1070758590’s molecular structure lends itself to computational studies. Researchers can employ quantum mechanical calculations to explore its electronic properties, reactivity, and binding interactions. Such insights aid in drug design and understanding molecular behavior .

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-11-14(12(2)21-17-11)10-18(3)22(19,20)9-8-13-6-4-5-7-15(13)16/h4-9H,10H2,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIBLOIIUINSLJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethene-1-sulfonamide

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